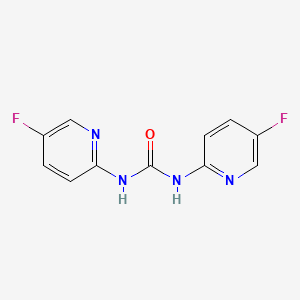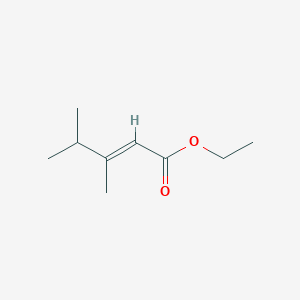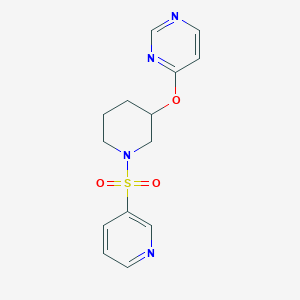
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their potential pharmacological properties. In one study, a novel compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process was characterized using various spectroscopic methods, including FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods such as Density Functional Theory (DFT) were employed to compare the experimental results, providing a comprehensive understanding of the compound's structure .
Molecular Structure Analysis
The molecular structure of PY4DA was investigated using computational methods. DFT calculations were performed to predict the FTIR spectra, and the 1HNMR spectra were calculated using the standard GIAO method with DMSO as the solvent. Additionally, the UV-Vis spectrum was calculated using Time-Dependent Density Functional Theory (TD-DFT) with B3LYP/6311++G(d,p) basic set level, again using DMSO as the solvent. These computational studies are crucial for understanding the electronic structure and potential reactivity of the compound .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be diverse, as seen in the study of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent to give 7-amino derivatives. Interestingly, the interaction with methylamine results in a mixture of isomeric alkylaminated products. The subsequent hydrolysis of the 7-piperidino derivatives yields 4-methylamino-2-piperidinopyrimidine with quantitative yield, demonstrating the regioselective amination of condensed pyrimidines in position 2 .
Physical and Chemical Properties Analysis
The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This information is vital for assessing the potential of PY4DA as a drug candidate. The antimicrobial activity of the compound was also studied using the disk well diffusion method at various concentrations, indicating its potential therapeutic applications .
Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Studies
A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of three piperidine derivatives on iron. These derivatives, structurally related to "4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine," demonstrated significant potential in materials science for protecting metals against corrosion, with their effectiveness confirmed through both theoretical and experimental approaches (Kaya et al., 2016).
Molecular Structure Analysis
Orozco et al. (2009) detailed the molecular structure of a salt-type adduct formed between a pyrimidine derivative and piperidine, showcasing the intricate hydrogen bonding and structural complexity of these compounds. This research provides insights into the molecular interactions and structural characteristics of pyrimidine and piperidine-based compounds, contributing to the field of crystallography and molecular design (Orozco et al., 2009).
Pharmacological Applications
Another study focused on the development of piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases. Modifications at the piperidine ring led to compounds with desirable pharmacokinetic properties, indicating the versatility of these compounds in drug development (Parlow et al., 2009).
Synthesis and Chemical Properties
Vijayakumar et al. (2014) reported the efficient synthesis of novel diarylpyridopyrimidines, showcasing the chemical versatility of pyrimidine compounds. This work underlines the importance of pyrimidine derivatives in organic synthesis and the development of new chemical entities (Vijayakumar et al., 2014).
Propriétés
IUPAC Name |
4-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-4-1-6-15-9-13)18-8-2-3-12(10-18)21-14-5-7-16-11-17-14/h1,4-7,9,11-12H,2-3,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMCRQUEIVNLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

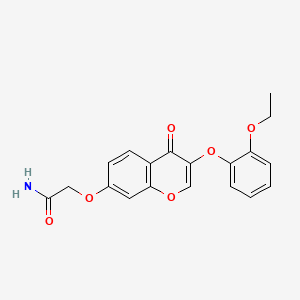
![4-Methyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B3012905.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)
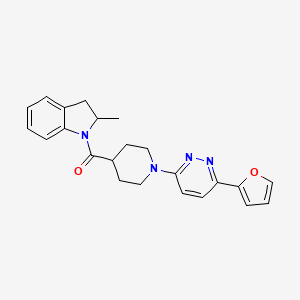
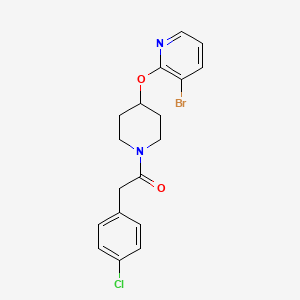

![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)

